molecular formula C24H26O2Sn B14380087 Ethyl 4-(triphenylstannyl)butanoate CAS No. 89741-52-6

Ethyl 4-(triphenylstannyl)butanoate

Cat. No.: B14380087
CAS No.: 89741-52-6
M. Wt: 465.2 g/mol
InChI Key: ZIOHMUXANYRMJD-UHFFFAOYSA-N
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Description

Ethyl 4-(triphenylstannyl)butanoate is an organotin compound characterized by a triphenylstannyl (Sn(C₆H₅)₃) group attached to the fourth carbon of the ethyl butanoate backbone. Organotin compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Stille coupling), where they act as transmetallation agents . The triphenylstannyl group imparts unique reactivity due to tin’s metalloid properties, enabling bond-forming processes that are challenging for non-metallic analogs.

Properties

CAS No.

89741-52-6

Molecular Formula

C24H26O2Sn

Molecular Weight

465.2 g/mol

IUPAC Name

ethyl 4-triphenylstannylbutanoate

InChI

InChI=1S/C6H11O2.3C6H5.Sn/c1-3-5-6(7)8-4-2;3*1-2-4-6-5-3-1;/h1,3-5H2,2H3;3*1-5H;

InChI Key

ZIOHMUXANYRMJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(triphenylstannyl)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of triphenyltin chloride with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(triphenylstannyl)butanoate undergoes several types of chemical reactions, including:

    Oxidation: The tin atom can be oxidized to higher oxidation states.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triphenylstannyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products

    Oxidation: Products include tin oxides and modified esters.

    Reduction: The primary product is ethyl 4-hydroxybutanoate.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(triphenylstannyl)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(triphenylstannyl)butanoate involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 4-(triphenylstannyl)butanoate with structurally related ethyl butanoate derivatives from the provided evidence. Key differences in substituents, molecular properties, and applications are emphasized.

Table 1: Comparative Analysis of Ethyl Butanoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound Triphenylstannyl C₂₃H₂₄O₂Sn ~460.13 N/A Organometallic synthesis, catalysis General knowledge
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate Benzo-triazolyl C₁₂H₁₃N₃O₂ 231.25 69218-48-0 Lab research (non-drug use)
Ethyl 4-(4-bromophenyl)butanoate 4-Bromophenyl C₁₂H₁₅BrO₂ 271.15 105986-54-7 Pharmaceutical intermediate
Ethyl 4-[ethyl(phenyl)amino]butanoate Ethyl(phenyl)amino C₁₄H₂₁NO₂ 235.32 2059944-97-5 Amine precursor
Ethyl 4-(3-methylphenyl)sulfanylbutanoate 3-Methylphenylsulfanyl C₁₃H₁₈O₂S 238.35 1779128-35-6 Sulfur-containing intermediates
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate Thiophen-2-yl C₁₁H₁₂O₃S 224.27 60788-49-0 Thiophene-based synthesis

Key Comparisons

Substituent Reactivity Triphenylstannyl group: Enhances utility in metal-mediated reactions (e.g., Stille coupling) due to tin’s ability to transfer organic groups to transition metals. This contrasts sharply with non-metallic substituents like benzo-triazolyl (inert in cross-coupling) or sulfanyl groups (participants in nucleophilic substitutions) . Bromophenyl and Thiophen-2-yl: Bromine facilitates aryl halide reactivity (e.g., Suzuki coupling), while thiophene derivatives are used in heterocyclic synthesis .

Molecular Weight and Physicochemical Properties The triphenylstannyl derivative has a significantly higher molecular weight (~460 g/mol) compared to analogs like Ethyl 4-(4-bromophenyl)butanoate (271 g/mol) due to tin’s atomic mass and bulky phenyl groups. This impacts solubility and volatility, making organotin compounds less suited for aqueous-phase reactions .

Synthetic Applications Catalysis: this compound’s tin center enables catalytic applications absent in nitrogen- or sulfur-substituted analogs. Pharmaceutical Intermediates: Bromophenyl and benzo-triazolyl derivatives are prioritized in drug discovery due to their bioactivity, whereas organotin compounds are often avoided in vivo due to toxicity .

Safety and Handling Organotin compounds require stringent safety protocols (e.g., glovebox use), unlike Ethyl 4-(3-methylphenyl)sulfanylbutanoate or Ethyl 4-oxo-4-(thiophen-2-yl)butanoate, which are handled under standard lab conditions .

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound were found in the provided sources. Comparisons rely on structural analogs and general organotin chemistry principles.
  • Synthetic Methods: While analogs like Ethyl 4-(4-bromophenyl)butanoate are synthesized via acyl chloride couplings , the stannyl variant likely requires organotin reagents (e.g., (C₆H₅)₃SnLi), which are costlier and more air-sensitive .

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